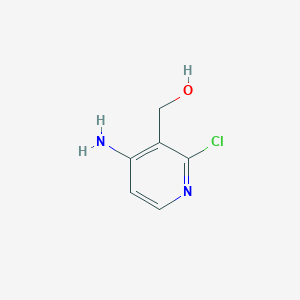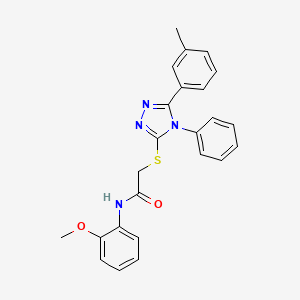
N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the compound is acylated with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.
Reduction: Reduction reactions could target the triazole ring or the acetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
Medicinally, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound could be evaluated for similar activities.
Industry
Industrially, it could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific structural features, such as the methoxyphenyl and m-tolyl groups, which may confer distinct biological activities or chemical reactivity compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C24H22N4O2S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-17-9-8-10-18(15-17)23-26-27-24(28(23)19-11-4-3-5-12-19)31-16-22(29)25-20-13-6-7-14-21(20)30-2/h3-15H,16H2,1-2H3,(H,25,29) |
Clave InChI |
RRAIDXCUATWFSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride](/img/structure/B15054450.png)
![3-(Benzo[d]thiazole-2-carboxamido)propanoic acid](/img/structure/B15054466.png)
![2-Phenylbenzo[d]thiazol-6-ol](/img/structure/B15054473.png)

![Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/no-structure.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15054502.png)
![(5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol](/img/structure/B15054510.png)
![7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15054515.png)
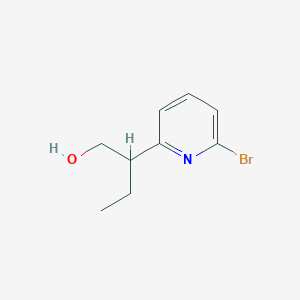
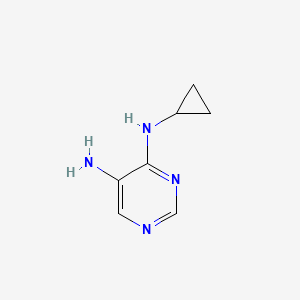
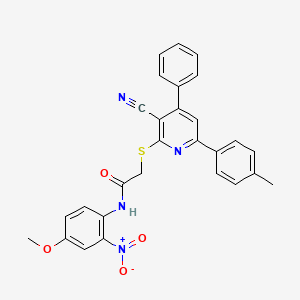
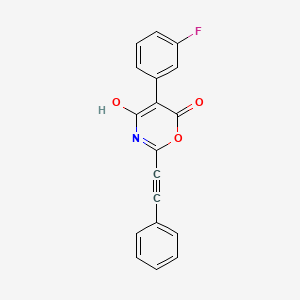
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
